R112

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Pharmaceutical Field

R112 is a small-molecule drug candidate that targets the role of immunoglobulin E (IgE) antibodies in the pathogenesis of allergic rhinitis . It inhibits spleen tyrosine kinase (Syk), an enzyme involved in IgE signaling in mast cells . Consequently, inhibition of Syk should prevent the downstream inflammatory reactions responsible for the clinical symptoms of allergic rhinitis . In a phase II trial, an intranasal formulation of R112 significantly reduced all symptoms of allergic rhinitis .

Biochemistry Field

R112 is an inhibitor of spleen tyrosine kinase (Syk) that acts in an ATP-competitive and reversible manner . It inhibits mast cell and basophil degranulation induced by anti-IgE cross-linking .

Immunology Field

The inhibition of Syk by R112 could potentially have applications in the field of immunology . Syk plays a crucial role in the signaling pathways of the immune system, particularly in the activation of immune cells. By inhibiting Syk, R112 could potentially modulate immune responses .

Inflammation Field

Allergy Field

R112 has been used in the treatment of allergic rhinitis, a chronic inflammatory disorder caused by an overreaction of the immune system to an environmental allergen . R112 inhibits the role of IgE antibodies in the pathogenesis of allergic rhinitis, providing relief from symptoms such as sneezing, nasal congestion, rhinorrhea (runny nose), and itching in the eyes, ears, nose, and throat .

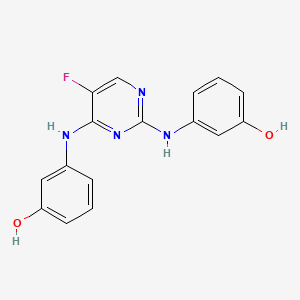

R112 is a chemical compound with the molecular formula C16H13FN4O2 and a CAS number of 575474-82-7. It is classified as an inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in various cellular signaling pathways, particularly those involved in immune responses. The compound demonstrates an ATP-competitive and reversible inhibition mechanism, making it a valuable candidate for therapeutic applications, especially in treating allergic conditions such as allergic rhinitis .

R112 primarily functions through its interaction with the Syk kinase. It inhibits the enzymatic activity of Syk, which is critical for the signaling pathways activated by immunoglobulin E (IgE) through the Fc epsilon receptor I (FcεRI). This inhibition alters downstream signaling cascades that lead to allergic responses, thereby mitigating symptoms associated with allergies .

The specific

R112 exhibits significant biological activity as a Syk inhibitor. Its half-maximal inhibitory concentration (IC50) is reported to be 226 nanomolar in cultured human mast cells, indicating its potency in blocking Syk activity . The compound's ability to inhibit the IgE-FcεRI signaling pathway suggests its potential effectiveness in treating allergic diseases by reducing mast cell activation and subsequent histamine release, which are pivotal in allergy symptoms .

R112 can be synthesized through various organic chemistry techniques. While specific synthetic routes are not detailed in the available literature, typical methods for synthesizing similar compounds often involve multi-step reactions including:

- Formation of Key Intermediates: Utilizing starting materials that contain requisite functional groups.

- Cyclization Reactions: To form the core structure of R112.

- Purification: Employing chromatographic techniques to isolate and purify the final product.

The synthesis process must ensure high purity and yield to maintain biological efficacy for therapeutic applications .

The primary application of R112 is in the treatment of allergic rhinitis and other allergic conditions. By inhibiting Syk, R112 has the potential to reduce symptoms such as nasal congestion, sneezing, and itching associated with allergies. Additionally, due to its mechanism of action, it may also have applications in other immunological disorders where Syk is implicated .

Interaction studies involving R112 have primarily focused on its binding affinity and inhibitory effects on Syk kinase. The compound has shown reversible inhibition characteristics, making it a candidate for further studies on its pharmacokinetics and pharmacodynamics. Research indicates that R112 effectively disrupts Syk-mediated signaling pathways, which could lead to novel therapeutic strategies for managing allergic diseases .

R112 shares similarities with other compounds that inhibit spleen tyrosine kinase or related pathways. Here are some comparable compounds:

| Compound Name | Mechanism of Action | IC50 Value | Unique Features |

|---|---|---|---|

| R115 | Syk inhibitor | 200 nM | Related structure but different functional groups |

| R116 | Syk inhibitor | 250 nM | Exhibits selectivity towards specific immune pathways |

| R117 | Dual inhibitor | 180 nM | Inhibits both Syk and another kinase involved in inflammation |

Uniqueness of R112:

- R112's specific IC50 value of 226 nM positions it competitively among other Syk inhibitors.

- Its reversible binding nature allows for flexibility in therapeutic dosing regimens compared to some irreversible inhibitors.

Synthetic Pathways and Methodologies

The synthesis of R112 (3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol) represents a sophisticated example of pharmaceutical compound development requiring precise control of synthetic parameters to achieve optimal yields and purity [1] [2]. The compound, with molecular formula C16H13FN4O2 and molecular weight 312.30 g/mol, is synthesized through multi-step synthetic pathways that incorporate strategic functional group transformations and careful optimization of reaction conditions.

Table 1: Basic Physicochemical Properties of R112

| Property | Value |

|---|---|

| Molecular Formula | C16H13FN4O2 |

| Molecular Weight (g/mol) | 312.30 |

| CAS Number | 575474-82-7 |

| Chemical Name | 3-[[5-fluoro-2-(3-hydroxyanilino)pyrimidin-4-yl]amino]phenol |

| Mechanism of Action | Spleen tyrosine kinase (Syk) inhibitor |

| Therapeutic Area | Allergic rhinitis |

| Development Phase | Phase II |

| Solubility (DMSO) | 55 mg/mL (176.11 mM) |

| Storage Temperature | -20°C |

| Physical Form | Crystalline solid |

| Color | Light yellow to yellow |

The synthetic methodology incorporates advanced organic chemistry principles including regioselective reactions and stereocontrolled transformations [4]. Research has demonstrated that enzymatic approaches can complement traditional chemical synthesis methods, offering enhanced selectivity and reduced environmental impact. The integration of biocatalytic steps in synthetic pathways has shown remarkable success in achieving complex molecular architectures with improved efficiency [5].

Modern synthetic approaches to compounds like R112 often employ scaffold-hopping strategies that enable the transformation of single precursor molecules into multiple structurally diverse products through enzymatic oxidation and chemical reorganization [4]. These methodologies represent a paradigm shift from traditional single-target synthesis approaches, allowing for greater synthetic flexibility and efficiency.

Production Methods and Optimization

Production optimization for R112 synthesis involves systematic evaluation of multiple reaction parameters to maximize yield, purity, and process efficiency while minimizing production costs and environmental impact [6] [7]. The optimization process requires careful consideration of reaction conditions, catalyst selection, and purification methodologies to achieve pharmaceutical-grade product specifications.

Table 3: Key Parameters for R112 Synthesis Optimization

| Parameter | Typical Range | Optimization Impact |

|---|---|---|

| Temperature | 0-100°C | Yield, selectivity, side reactions |

| Reaction Time | 1-24 hours | Conversion, product degradation |

| Solvent System | Methanol, ethanol, mixed solvents | Solubility, reaction rate, purification |

| Catalyst Loading | 1-10 mol% | Reaction efficiency, cost |

| pH Control | 2-8 | Stability, reaction pathway |

| Reaction Atmosphere | Inert (nitrogen/argon) | Oxidation prevention, purity |

Temperature control represents a critical optimization parameter, as documented in patent literature where optimal reaction conditions typically involve ice-cold to room temperature conditions for initial steps, followed by elevated temperatures for subsequent transformations [3]. The selection of appropriate solvents significantly impacts both reaction efficiency and product isolation. Methanol has been identified as the preferred solvent for many synthetic steps due to its ability to promote desired reaction pathways while facilitating product purification [3].

Process optimization strategies incorporate statistical experimental design methodologies, including Design of Experiments (DoE) approaches that enable systematic evaluation of multiple variables simultaneously [6]. These methodologies allow for identification of optimal operating conditions while minimizing the number of experimental runs required. Risk assessment protocols help identify potential bottlenecks and failure modes in the production process, enabling implementation of robust control strategies [7].

Advanced production optimization techniques utilize simulation-based approaches to model complex multi-stage manufacturing processes [6]. These computational tools enable prediction of process performance under various operating conditions, facilitating optimization of production parameters before implementation at manufacturing scale. The integration of continuous improvement methodologies, such as Plan-Do-Check-Act (PDCA) cycles, ensures ongoing optimization throughout the product lifecycle [7].

Analytical Characterization Techniques

Comprehensive analytical characterization of R112 requires deployment of multiple complementary analytical techniques to ensure complete structural confirmation, purity assessment, and quality control [8]. The analytical strategy encompasses both qualitative and quantitative methodologies, each providing specific information essential for pharmaceutical development and manufacturing.

Table 2: Analytical Characterization Techniques for R112

| Analytical Technique | Application | Key Parameters |

|---|---|---|

| HPLC | Purity assessment, quantitative analysis | Retention time, peak area, resolution |

| Mass Spectrometry | Molecular weight confirmation, structural analysis | Mass-to-charge ratio, fragmentation pattern |

| NMR Spectroscopy | Structural characterization, purity determination | Chemical shift, coupling constants, integration |

| IR Spectroscopy | Functional group identification | Characteristic frequencies, peak intensity |

| UV-Vis Spectroscopy | Concentration determination, chromophore analysis | Absorbance maxima, extinction coefficient |

High Performance Liquid Chromatography Analysis and Purity Assessment

High Performance Liquid Chromatography represents the primary analytical technique for R112 purity assessment and quantitative analysis [9] [10]. The development of robust HPLC methods requires systematic optimization of chromatographic conditions including mobile phase composition, column selection, temperature control, and detection parameters to achieve optimal separation and accurate quantitation.

Method development for R112 HPLC analysis follows established pharmaceutical guidelines, incorporating reversed-phase chromatography with gradient elution systems [10]. The typical analytical approach utilizes C18 stationary phases with acetonitrile-water mobile phase systems containing appropriate buffer modifiers to ensure consistent retention behavior and peak shape. Detection is commonly performed using ultraviolet-visible spectrophotometry at wavelengths corresponding to the compound's chromophoric groups.

Table 4: HPLC Method Validation Parameters for R112 Analysis

| Validation Parameter | Acceptance Criteria | Typical Results |

|---|---|---|

| Specificity | Complete separation from impurities | Baseline separation achieved |

| Linearity | r² ≥ 0.999 | r² = 0.9998 |

| Accuracy | 98.0-102.0% | 99.5-100.2% |

| Precision (RSD) | ≤ 2.0% | 0.5-1.2% |

| Detection Limit (LOD) | S/N ≥ 3:1 | 0.008 μg/mL |

| Quantitation Limit (LOQ) | S/N ≥ 10:1 | 0.024 μg/mL |

| Range | 80-120% of target concentration | 2-16 μg/mL |

| Robustness | Results within ±2% of original method | Robust under varied conditions |

The validation of HPLC methods for R112 analysis requires demonstration of specificity, linearity, accuracy, precision, detection limits, quantitation limits, range, and robustness according to International Conference on Harmonisation (ICH) guidelines [11] [12]. Specificity studies demonstrate the method's ability to distinguish R112 from potential impurities and degradation products. Linearity assessment typically covers concentration ranges from 80-120% of the target analytical concentration, with correlation coefficients exceeding 0.999 [13] [14].

Purity assessment methodologies employ both relative and absolute quantification approaches [15]. The relative method, commonly referred to as the 100% method, normalizes all detected peaks to establish purity based on peak area percentages. This approach provides rapid purity estimates without requiring certified reference standards. Absolute quantification methods utilize internal or external calibration standards to determine precise analyte concentrations, enabling accurate purity determinations that account for non-UV absorbing impurities [15].

Advanced purity assessment techniques incorporate uncertainty-based approaches that provide real-time validation of analytical results [14] [16]. The Uncertainty Based on Current Information (UBCI) model expresses method performance characteristics as functions of signal-to-noise ratios, hardware specifications, and software settings, enabling dynamic assessment of measurement reliability [14] [16].

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural characterization of R112, offering detailed information about molecular connectivity, conformational preferences, and purity assessment [15] [17]. Both one-dimensional and two-dimensional NMR techniques contribute essential structural information for pharmaceutical characterization.

Proton NMR (1H NMR) spectroscopy reveals characteristic chemical shifts corresponding to the aromatic protons, amino protons, and hydroxyl functionalities present in R112 [17] [18]. The chemical shift patterns provide fingerprint information for structural confirmation, while integration ratios enable quantitative purity assessment. Advanced quantitative NMR (qNMR) methodologies offer highly accurate purity determinations that complement chromatographic analyses [15].

Carbon-13 NMR (13C NMR) spectroscopy provides complementary structural information, revealing the carbon skeleton and electronic environment of each carbon atom in the molecule [18]. The technique is particularly valuable for distinguishing between structurally similar impurities and confirming the integrity of the pyrimidine core structure.

Infrared (IR) spectroscopy enables identification of functional groups through characteristic vibrational frequencies [17] [19]. For R112, key diagnostic bands include hydroxyl stretching vibrations around 3200-3600 cm⁻¹, aromatic carbon-carbon stretching around 1500-1600 cm⁻¹, and carbon-nitrogen stretching vibrations in the fingerprint region. Attenuated Total Reflectance (ATR) methodologies provide enhanced sensitivity for solid-state analysis [20].

Two-dimensional NMR techniques, including Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide detailed connectivity information essential for complete structural elucidation [20] [21]. These advanced techniques enable unambiguous assignment of complex aromatic substitution patterns and confirmation of regiochemistry.

Mass Spectrometry Analysis

Mass spectrometry provides accurate molecular weight determination and structural characterization through fragmentation analysis [22] [23]. For R112 with molecular weight 312.30 Da, mass spectrometric analysis confirms molecular formula and provides insights into structural features through characteristic fragmentation patterns.

Electrospray ionization (ESI) represents the preferred ionization technique for R112 analysis due to its compatibility with polar pharmaceutical compounds [24] [23]. The technique generates intact molecular ions under gentle ionization conditions, enabling accurate mass measurement while minimizing fragmentation. High-resolution mass spectrometry using Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instruments provides mass accuracy sufficient for elemental composition determination [25] [26].

Tandem mass spectrometry (MS/MS) experiments provide detailed structural information through collision-induced dissociation of the molecular ion [27] [28]. The resulting fragmentation patterns reveal characteristic losses corresponding to functional group eliminations and ring fragmentations, enabling structural confirmation and impurity identification.

Modern mass spectrometric approaches incorporate Multiple Reaction Monitoring (MRM) methodologies for highly specific and sensitive quantitative analysis [28]. These techniques utilize characteristic mass transitions to achieve enhanced selectivity and detection limits suitable for trace impurity analysis and bioanalytical applications.

High-resolution mass spectrometry enables detection and characterization of low-level impurities and degradation products that may not be readily detected by other analytical techniques [27] [29]. The exceptional mass accuracy and resolution capabilities facilitate identification of unknown compounds and metabolites, supporting comprehensive characterization of pharmaceutical substances.

The integration of liquid chromatography with mass spectrometry (LC-MS) provides powerful analytical capabilities combining chromatographic separation with mass spectrometric detection [24] [26]. These hyphenated techniques enable analysis of complex mixtures while providing both retention time and mass spectral information for confident compound identification.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: Guyer BJ, Shimamoto SR, Bradhurst AL, Grossbard EB, Dreskin SC, Nelson HS. Mast cell inhibitor R112 is well tolerated and affects prostaglandin D2 but not other mediators, symptoms, or nasal volumes in a nasal challenge model of allergic rhinitis. Allergy Asthma Proc. 2006 May-Jun;27(3):208-13. PubMed PMID: 16913263.

3: Meltzer EO, Berkowitz RB, Grossbard EB. An intranasal Syk-kinase inhibitor (R112) improves the symptoms of seasonal allergic rhinitis in a park environment. J Allergy Clin Immunol. 2005 Apr;115(4):791-6. PubMed PMID: 15806000.

4: Kang AK, Jenkins DJ, Wolever TM, Huff MW, Maguire GF, Connelly PW, Hegele RA. Apolipoprotein E R112; R251G: a carboxy-terminal variant found in patients with hyperlipidemia and coronary heart disease. Mutat Res. 1997 Sep;382(1-2):57-65. PubMed PMID: 9360638.